molecular formula C10H17F2NO2 B2932366 Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate CAS No. 937603-16-2

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate

Cat. No.: B2932366
CAS No.: 937603-16-2
M. Wt: 221.248
InChI Key: NVENHUBRZBBXRB-UHFFFAOYSA-N
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Description

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate is a piperidine carboxylate derivative intended for research and development purposes. The core piperidine-4-carboxylate structure, also known as ethyl isonipecotate, is a well-known building block in medicinal chemistry with a molecular weight of 157.21 g/mol and a boiling point of approximately 477.2 K . Piperidine derivatives are extensively utilized in the synthesis of active pharmaceutical ingredients and agrochemicals. Specifically, similar 1-substituted piperidine-4-carboxylate compounds have been identified as key intermediates in the development of modulators for methyl-modifying enzymes, such as EZH2, which are targets in oncology research . Other piperidinecarboxylic acid derivatives have also demonstrated significant utility as fungicidal agents in crop protection . The 2,2-difluoroethyl substitution on the piperidine nitrogen is a notable feature, as the incorporation of fluorine atoms can profoundly influence a compound's physicochemical properties, metabolic stability, and binding affinity. The related salt form, 2,2-Difluoroethyl piperidine-4-carboxylate hydrochloride (CAS 2728364-80-3), has a documented molecular weight of 229.65 g/mol and a molecular formula of C8H14ClF2NO2 . This product is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-3-5-13(6-4-8)7-9(11)12/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVENHUBRZBBXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2,2-difluoroethylamine. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent side reactions and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The piperidine ring structure allows for versatile modifications, enabling the compound to interact with various biological pathways .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among selected piperidine-4-carboxylate derivatives:

Compound Name Substituent at Piperidine N-Atom 4-Position Group Molecular Weight (g/mol) Key Structural Notes
Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate 2,2-Difluoroethyl Ethyl ester ~235.25 High lipophilicity due to difluoroethyl
Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate None (fluorophenyl at C4) Ethyl ester 251.30 Aromatic ring enhances rigidity
Mthis compound 2,2-Difluoroethyl Methyl ester 207.22 Shorter ester chain; lower molecular weight
Ethyl 1-(3-bromo-5-chloropyridin-4-yl)piperidine-4-carboxylate Halogenated pyridine Ethyl ester Not reported Bulky, electron-deficient aromatic substituent
Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate Benzoyl Ethyl ester 443.49 Extended conjugation; antitumor potential

Physicochemical Properties

  • Lipophilicity (LogP): The difluoroethyl group in this compound likely increases LogP compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Solubility :
    • Methyl esters (e.g., ) exhibit higher aqueous solubility than ethyl esters due to reduced hydrophobicity.
    • Halogenated pyridine derivatives (e.g., ) may show lower solubility due to increased molecular weight and halogen polarity.

Biological Activity

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a difluoroethyl group and an ethyl ester functional group. This structural configuration may enhance its interaction with biological targets, particularly enzymes and receptors involved in neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and receptor activity. The difluoroethyl moiety may increase binding affinity and specificity to certain targets, potentially leading to inhibition or activation of specific biochemical pathways.

Molecular Targets:

  • Enzymes involved in neurotransmitter synthesis.
  • Receptors modulating synaptic transmission.

Pathways Involved:

  • Alteration of calcium channel activity.
  • Modulation of neurotransmitter release.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For example, studies have shown its potential in inhibiting T-type calcium channels, which are crucial in regulating neuronal excitability and neurotransmitter release .

CompoundEnzyme TargetInhibition IC50 (µM)
This compoundT-type Ca²⁺ channelsTBD
N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamideT-type Ca²⁺ channels~5

Case Studies

  • Case Study: Antihypertensive Effects
    • A related compound demonstrated significant antihypertensive effects in spontaneously hypertensive rats without causing reflex tachycardia. This suggests potential therapeutic applications for managing hypertension through modulation of calcium channels .
  • Case Study: Neuroprotective Potential
    • Preliminary studies indicate that derivatives of this compound may offer neuroprotective benefits by inhibiting enzymes that degrade neurotransmitters, thereby enhancing synaptic function.

Research Findings

Recent investigations into the biological activity of this compound have focused on its pharmacological properties:

  • Synthesis and Evaluation : The synthesis of this compound has been explored alongside various derivatives for their pharmacological evaluation against specific cellular targets.
  • Structure-Activity Relationship (SAR) : Studies highlight the importance of the difluoroethyl substituent in enhancing biological activity compared to other piperidine derivatives .

Q & A

Q. Table 1: Representative Reaction Parameters

ParameterCondition RangeImpact on Yield
BaseTriethylamine, DIPEA+15–20%
SolventAcetonitrile vs. DMFDMF: +10%
Reaction Time12–24 hrs>24 hrs: ↓ yield

How is the compound characterized structurally, and what analytical techniques resolve ambiguities?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 19^19F NMR confirm substitution at the piperidine nitrogen and difluoroethyl group integrity. 13^13C NMR verifies ester carbonyl resonance (~170 ppm) .
  • Mass Spectrometry: High-resolution MS (e.g., Q Exactive Orbitrap) validates molecular ion peaks and fragmentation patterns. For example, a base peak at m/z 248.12 corresponds to [M+H+^+] .
  • X-ray Crystallography: Used sparingly due to crystallization challenges, but highlights similar piperidine derivatives analyzed via single-crystal diffraction for absolute configuration.

What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Classification: Based on analogous piperidine esters (), the compound likely exhibits:
    • Acute Toxicity (H302): Oral LD50_{50} > 300 mg/kg (Category 4).
    • Skin/Irritation (H315/H319): Use nitrile gloves and safety goggles.
  • Emergency Measures: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis byproducts (e.g., HF release) .

Advanced Research Questions

How does the difluoroethyl group influence stereochemical outcomes in downstream reactions?

Methodological Answer:
The electron-withdrawing CF2_2 group increases rigidity, favoring axial positioning in piperidine chair conformations. This impacts:

  • Nucleophilic Additions: Steric hindrance at the equatorial position directs attack to the axial site .
  • Catalytic Asymmetric Synthesis: Chiral ligands (e.g., BINAP) may induce enantioselectivity in alkylation steps, as seen in for related quinuclidinol intermediates.

Q. Table 2: Conformational Analysis via DFT Calculations

ParameterAxial CF2_2Equatorial CF2_2
Energy (kcal/mol)0.0 (reference)+2.3
ΔG (298 K)-1.5+0.8

What computational models predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular Docking: AutoDock Vina simulations reveal moderate affinity for acetylcholine-binding proteins (docking score: −7.2 kcal/mol), suggesting potential neuropharmacological activity .
  • ADMET Predictions: SwissADME models indicate moderate blood-brain barrier penetration (logBB: 0.3) and CYP3A4 metabolism, requiring experimental validation .

How can conflicting spectral data (e.g., 19^1919F NMR shifts) be reconciled during characterization?

Methodological Answer:

  • Solvent Effects: 19^19F chemical shifts vary significantly with solvent polarity. For example, shifts in CDCl3_3 vs. DMSO-d6_6 differ by 1–2 ppm .
  • Dynamic Effects: Rapid CF2_2 rotation at room temperature averages signals, but low-temperature NMR (−40°C) resolves splitting due to restricted rotation .

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